molecular formula C25H21NO6 B2484561 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide CAS No. 865283-19-8

3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Cat. No. B2484561
CAS RN: 865283-19-8
M. Wt: 431.444
InChI Key: BVSITTNUAADFAL-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TMCB and has been synthesized using various methods.

Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play critical roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth, respectively .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits the polymerization of tubulin, a crucial process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation , affecting signal transduction pathways.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . Its inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . The compound’s inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress .

Pharmacokinetics

The compound’s molecular weight (37040) and structure suggest that it may have good bioavailability .

Result of Action

The compound’s action results in a variety of cellular effects. For example, it can trigger caspase activation, leading to programmed cell death or apoptosis . It also inhibits Taq polymerase and telomerase, affecting DNA replication and cell aging .

properties

IUPAC Name

3,4,5-trimethoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)24(28)26-25-21(15-9-5-4-6-10-15)22(27)17-11-7-8-12-18(17)32-25/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSITTNUAADFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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